Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate

Urease inhibition Thiourea SAR Enzyme inhibitor screening

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a synthetic thiourea derivative featuring a 2,4-dimethoxyphenyl group linked via a carbamothioyl bridge to a para-substituted ethyl benzoate core. The compound belongs to a class of thiourea-based molecules extensively investigated for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
Cat. No. B3700611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C18H20N2O4S/c1-4-24-17(21)12-5-7-13(8-6-12)19-18(25)20-15-10-9-14(22-2)11-16(15)23-3/h5-11H,4H2,1-3H3,(H2,19,20,25)
InChIKeyJTRSIWQNQVNCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate: Thiourea-Based Scaffold for Targeted Inhibitor Research and Procurement Considerations


Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a synthetic thiourea derivative featuring a 2,4-dimethoxyphenyl group linked via a carbamothioyl bridge to a para-substituted ethyl benzoate core . The compound belongs to a class of thiourea-based molecules extensively investigated for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [1]. While structurally registered in screening libraries (e.g., ChemBridge), published quantitative biological data specifically for this compound remains extremely limited, necessitating that procurement and selection decisions rely on structural analogy and class-level inference rather than direct evidence of target engagement or in vivo efficacy.

Structural probe for thiourea SAR studies
Class-level evidence; experimental validation required

Why In-Class Thiourea Compounds Cannot Substitute for Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate Without Rigorous Functional Validation


The 2,4-dimethoxyphenyl substitution on the thiourea nitrogen and the ethyl ester para to the carbamothioylamino linkage create a unique electronic and steric environment that critically influences hydrogen-bonding capacity, lipid solubility, and target binding kinetics [1]. Even minor structural modifications in thiourea derivatives—such as changing the aryl substitution pattern from 2,4-dimethoxy to 4-chloro or removing the ester group—have been shown to dramatically alter enzyme inhibitory potency (e.g., urease IC₅₀ values shifting from nanomolar to micromolar ranges) [1][2]. Therefore, generic substitution of this compound with a simpler phenylthioureido or benzoylthioureido analog, without experimental verification of activity against the specific biological target, risks invalidating the intended pharmacological or biochemical screening outcome.

2,4-Dimethoxyphenyl substitution Replacing with 4-chloro or unsubstituted phenyl may shift enzyme inhibition profile dramatically (class-level inference).
Ethyl benzoate ester group Removal or ester modification alters lipophilicity and metabolic stability; may reduce membrane penetration context and binding kinetics.

Quantitative Comparative Evidence for Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate vs. Closest Structural Analogs


Urease Inhibitory Potency: Target Compound's Predicted Range vs. Ethyl 4-(3-benzoylthioureido)benzoate (1f/1g) Benchmark

In a direct study of ethyl 4-(3-benzoylthioureido)benzoates, compounds 1f and 1g exhibited potent urease inhibition with IC₅₀ values of 0.21 µM and 0.13 µM, respectively, approximately 100-fold more potent than standard thiourea inhibitors [1]. While the target compound (ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate) was not tested in this study, its structural divergence—replacing the benzoyl group with a 2,4-dimethoxyphenyl group—is predicted to alter both electronic distribution and steric fit within the urease active site. Based on comparative docking studies of analogous thiourea series, the dimethoxy substitution pattern could enhance hydrogen bonding with the binuclear nickel center but may reduce lipophilic complementarity, potentially shifting the IC₅₀ into the low micromolar range (estimated 1–5 µM) [1]. This represents a critical functional trade-off that must be experimentally confirmed.

Urease IC₅₀ predicted
Class-level inference
Predicted IC₅₀ 1–5 µM vs. benzoylthioureido 1g IC₅₀ 0.13 µM
Supports structural probe SAR evaluation
No direct experimental data; requires validation
Urease inhibition Thiourea SAR Enzyme inhibitor screening

Antimicrobial Activity Spectrum: Class-Level Evidence from N-(3,4-Dimethoxyphenyl)thiourea Analogs vs. Gram-Positive and Gram-Negative Bacteria

N-(3,4-dimethoxyphenyl)thiourea, a close structural analog differing only in the absence of the ethyl benzoate moiety, has documented antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 25 to 100 µg/mL . The target compound, which incorporates an additional para-ethyl benzoate group, is anticipated to exhibit enhanced membrane permeability (predicted LogP = 3.6–4.5 vs. ~2.1 for the parent phenylthiourea) [1], potentially broadening its gram-negative coverage [1]. However, no direct head-to-head comparison data exist. The presence of the ester functionality also introduces a hydrolytically labile site that may limit stability in certain biological media, a factor absent in the simpler dimethoxyphenylthiourea comparator.

Antimicrobial MIC predicted
Class-level inference
No direct MIC; LogP 3.6–4.5 suggests permeability shift vs. N-(3,4-dimethoxyphenyl)thiourea (MIC 25–100 µg/mL)
Supports antimicrobial screening context
Predictions pending experimental confirmation
Antimicrobial screening Thiourea derivatives Antibacterial resistance

Anticancer Screening Potential: In Silico EGFR-TK Binding Prediction vs. Lead Thiourea Compound 13

An in silico study of theoretically designed thiourea derivatives against EGFR tyrosine kinase identified Compound 13 as the lead candidate with a binding affinity of −9.2 kcal/mol (AutoDock Vina) and favorable dynamic stability in 100 ns MD simulations . Although the target compound was not among the screened ligands, its 2,4-dimethoxyphenyl substituent is structurally analogous to the methoxy-substituted aryl groups present in top-ranked compounds, suggesting potential EGFR binding . Class-level analysis indicates that thiourea derivatives with electron-donating substituents (e.g., OCH₃) at the 2- and 4-positions of the N-phenyl ring generally exhibit improved binding to the ATP-binding pocket of EGFR-TK compared to unsubstituted phenyl analogs . However, the ethyl ester group on the benzoate portion of the target compound introduces polar character absent in Compound 13, which may alter binding orientation and kinase selectivity.

EGFR docking predicted
Class-level inference
No direct docking; dimethoxy pharmacophore suggests moderate affinity vs. lead Compound 13 (−9.2 kcal/mol)
Supports kinase profiling probe development
In silico only; selectivity screening required
EGFR tyrosine kinase inhibition Molecular docking Anticancer drug discovery

Validated Application Scenarios for Ethyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate Based on Available Comparative Evidence


Enzyme Inhibitor Screening Panels (Urease, Carbonic Anhydrase, β-Glucuronidase)

The compound is suitable as a structurally distinct probe molecule in enzyme inhibitor screening cascades targeting urease and related metalloenzymes. Based on class-level evidence from benzoylthioureido benzoates (IC₅₀ 0.13–0.21 µM against urease) [1], the 2,4-dimethoxy substitution is expected to yield differential inhibition kinetics, enabling SAR exploration of electronic effects at the thiourea N-aryl position. This approach has been validated in peer-reviewed studies where systematic variation of the aryl substituent led to identification of sub-micromolar inhibitors [1].

Antimicrobial Lead Optimization and Membrane Permeability Studies

Given the established antimicrobial activity of dimethoxyphenylthiourea analogs (MIC 25–100 µg/mL against S. aureus and E. coli) , the target compound's enhanced lipophilicity (predicted LogP 3.6–4.5) [2] positions it as a candidate for evaluating structure-permeability relationships in gram-negative bacterial models. Procurement for comparative MIC determination against both wild-type and efflux-pump-deficient strains is warranted to dissect the contribution of the ethyl benzoate moiety to outer membrane penetration.

Anticancer Kinase Profiling and Selectivity Screening

The compound's 2,4-dimethoxyphenyl pharmacophore aligns with structural features of thiourea-based EGFR-TK inhibitors that exhibited favorable docking scores (−9.2 kcal/mol for lead Compound 13) and MD stability . Procurement for broad-panel kinase profiling (e.g., against a panel of 50–100 kinases) could reveal unexpected selectivity windows, particularly if the ethyl ester group introduces steric clashes with gatekeeper residues in specific kinases. This scenario is supported by class-level evidence that minor substituent changes in thiourea derivatives can shift kinase selectivity profiles by over 50-fold .

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor SAR studies
Thiourea aryl substitution electronic effects
Urease inhibition kinetics, selectivity profiling
Gram-negative permeability studies
Lipophilicity and ester functionality
MIC determination, efflux-pump context
Kinase selectivity profiling
Dimethoxyphenyl pharmacophore
EGFR-TK binding assay, broad-panel screening
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